molecular formula C8H6BrClO3 B13542985 2-(2-Bromo-6-chlorophenoxy)-acetic acid

2-(2-Bromo-6-chlorophenoxy)-acetic acid

Katalognummer: B13542985
Molekulargewicht: 265.49 g/mol
InChI-Schlüssel: ICLCJRSSATVOMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromo-6-chlorophenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-chlorophenoxy)acetic acid typically involves the reaction of 2-bromo-6-chlorophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction to form the desired product .

Industrial Production Methods

Industrial production of 2-(2-bromo-6-chlorophenoxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-bromo-6-chlorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted phenoxyacetic acids, while oxidation and reduction reactions can yield different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-bromo-6-chlorophenoxy)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-bromo-6-chlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-bromo-6-chlorophenyl)acetic acid
  • 2-(2-chlorophenoxy)acetic acid
  • 2-(4-chlorophenoxy)acetic acid

Uniqueness

2-(2-bromo-6-chlorophenoxy)acetic acid is unique due to the presence of both bromo and chloro substituents on the phenoxy ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C8H6BrClO3

Molekulargewicht

265.49 g/mol

IUPAC-Name

2-(2-bromo-6-chlorophenoxy)acetic acid

InChI

InChI=1S/C8H6BrClO3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)

InChI-Schlüssel

ICLCJRSSATVOMF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)OCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.